Product packaging for 2-(Piperazin-1-yl)ethane-1-sulfonamide(Cat. No.:CAS No. 1247536-63-5)

2-(Piperazin-1-yl)ethane-1-sulfonamide

Número de catálogo: B1526167
Número CAS: 1247536-63-5
Peso molecular: 193.27 g/mol
Clave InChI: FCTYJVALVSCHEV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2-(Piperazin-1-yl)ethane-1-sulfonamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a piperazine ring linked to a sulfonamide group via an ethane bridge, is a key motif in the design of novel bioactive compounds. Research indicates that hybrid molecules incorporating this specific scaffold show promising anti-inflammatory properties. Studies have demonstrated that such derivatives can effectively inhibit the production of key pro-inflammatory cytokines, including IL-6 and TNF-α, and have shown protective effects in models of acute lung injury (ALI) and ulcerative colitis . Furthermore, the piperazine-linked sulfonamide structure is being explored in the field of cancer theranostics. Derivatives have been synthesized that exhibit good cellular permeability and low cytotoxicity in non-cancerous cells, making them potential candidates for cellular imaging and the development of therapies that target specific cancer-associated enzymes like CAIX . The piperazine core is a widely recognized privileged structure in drug design, contributing to a broad spectrum of biological activities, while the sulfonamide group is a classic pharmacophore known to be present in a wide array of therapeutic agents . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and handle the compound in accordance with all applicable local and international regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15N3O2S B1526167 2-(Piperazin-1-yl)ethane-1-sulfonamide CAS No. 1247536-63-5

Propiedades

IUPAC Name

2-piperazin-1-ylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O2S/c7-12(10,11)6-5-9-3-1-8-2-4-9/h8H,1-6H2,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTYJVALVSCHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2-(Piperazin-1-yl)ethane-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its piperazine moiety, which contributes to its pharmacological potential, particularly in antimicrobial and antiviral applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H14N2O2S\text{C}_6\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This structure features a piperazine ring attached to an ethane sulfonamide group, which is pivotal for its biological interactions.

Antimicrobial Activity

Research has demonstrated that sulfonamides exhibit significant antimicrobial properties. A study on related compounds indicated that derivatives of piperazine, including this compound, showed effective inhibition against various bacterial strains.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several sulfonamide derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

CompoundMinimum Inhibitory Concentration (MIC) µg/mL
This compound32
Sulfamethoxazole16
Trimethoprim8

Findings: The MIC for this compound was found to be higher than that of sulfamethoxazole and trimethoprim, indicating moderate antibacterial activity.

Antiviral Activity

Recent studies have also highlighted the potential of sulfonamides in antiviral applications. For instance, a review on sulfonamides with heterocyclic peripheries noted their efficacy against viral infections such as SARS-CoV-2.

Case Study: Inhibition of Viral Glycoproteins

In a study investigating the efficacy of various sulfonamides against viral glycoproteins, it was found that certain derivatives exhibited promising inhibitory activity with IC50 values comparable to established antiviral agents.

CompoundIC50 (µM)Selectivity Index (SI)
This compound0.830.7
Sertraline0.5N/A

Findings: The compound demonstrated a low IC50 value and a high selectivity index, suggesting it is a potential candidate for further development as an antiviral agent.

The mechanism through which this compound exerts its biological effects involves interference with bacterial cell wall synthesis and inhibition of viral replication processes. It has been shown to inhibit key enzymes involved in these pathways, leading to cell death or reduced viral load.

Comparación Con Compuestos Similares

Structural and Functional Differences

Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives (SA1–SA7)
  • Structure : These derivatives (e.g., SA1–SA7) incorporate a 1,8-naphthalimide core instead of a sulfonamide. The synthesis involves reacting 1,8-naphthalimide with 2-(piperazin-1-yl)ethan-1-amine, followed by arylsulfonyl chloride substitution .
  • Key Differences: The naphthalimide group enables DNA intercalation, leading to cytotoxicity, whereas 2-(Piperazin-1-yl)ethane-1-sulfonamide lacks this aromatic system, reducing DNA interaction .
N-(2-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)ethane-1-sulfonamide
  • Structure : This analog (CAS 897622-11-6) features a 2-fluorophenyl group on the piperazine ring and dual sulfonamide groups. Its molecular formula is C₁₄H₂₂FN₃O₄S₂ (MW: 379.47 g/mol) .
  • Dual sulfonamide groups increase hydrogen-bonding capacity, which may improve binding to enzymes requiring bidentate interactions (e.g., kinases or proteases) .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
  • Structure : This compound (CAS 180576-05-0) replaces the sulfonamide with an acetic acid group and includes an Fmoc-protected piperazine.
  • Key Differences :
    • The Fmoc group is used in peptide synthesis as a temporary protecting group, highlighting its role as a synthetic intermediate rather than a therapeutic agent .
    • The acetic acid moiety enables conjugation to amines or hydroxyls, diverging from the sulfonamide’s enzyme-targeting function .

Pharmacological and Physicochemical Properties

Property This compound SA1–SA7 Derivatives N-(2-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)ethane-1-sulfonamide 2-[4-(Fmoc)piperazin-1-yl]acetic Acid
Molecular Weight 193.27 g/mol ~350–450 g/mol 379.47 g/mol 342.39 g/mol
Key Functional Groups Sulfonamide, piperazine Naphthalimide, arylsulfonyl Dual sulfonamides, fluorophenyl Fmoc, acetic acid
Bioactivity Enzyme inhibition Cytotoxicity Potential CNS targeting Synthetic intermediate
Solubility Moderate (sulfonamide polarity) Low (aromatic core) Low (hydrophobic fluorophenyl) High (carboxylic acid)

Métodos De Preparación

Synthesis of Piperazine Core

Piperazine and its derivatives form the core structure of 2-(Piperazin-1-yl)ethane-1-sulfonamide. The preparation of piperazine typically involves:

These methods yield piperazine or substituted piperazines, which are then used as starting materials for sulfonamide formation.

Introduction of the Ethane-1-sulfonamide Group

The sulfonamide functionality is typically introduced by sulfonylation of the piperazine nitrogen with sulfonyl chlorides or sulfonyl-containing reagents. The general approach involves:

While the above example involves phenylsulfonyl derivatives, similar sulfonylation strategies apply to ethane-1-sulfonyl groups, using ethane-1-sulfonyl chloride or analogous reagents.

Representative Synthetic Route for this compound

Based on the literature, a plausible synthetic route is as follows:

Step Reaction Reagents/Conditions Notes
1 Piperazine synthesis or procurement Commercial or synthesized via reduction of cyclic intermediates High purity piperazine is essential
2 Sulfonylation of piperazine Reaction with ethane-1-sulfonyl chloride in anhydrous solvent (e.g., THF or dichloromethane), presence of base (e.g., triethylamine) Low temperature (0–15 °C) to control reaction
3 Purification Filtration, crystallization, or column chromatography Yields pure this compound

Detailed Reaction Conditions and Yields

From the available data on related sulfonyl-piperazine compounds:

Parameter Condition Outcome
Solvent THF or dichloromethane Good solubility and reaction medium
Temperature 0–15 °C for sulfonylation Controls rate and selectivity
Reaction time 10 min to several hours Monitored by TLC
Base Triethylamine Neutralizes HCl formed
Purification Crystallization from methanol or column chromatography High purity product
Yield Typically 70–90% Depending on substituents and conditions

Alternative Synthetic Strategies

Analytical Characterization

The synthesized this compound is characterized by:

Summary Table of Preparation Methods

Method Step Description Key Reagents Conditions Notes
Piperazine synthesis Reduction of cyclic intermediates or reaction of ammonia with ethylenediamine LiAlH4, NaBH4, NH3, ethylenediamine High temp/pressure or standard reduction Produces piperazine core
Sulfonylation Reaction of piperazine with ethane-1-sulfonyl chloride Ethane-1-sulfonyl chloride, base (Et3N) 0–15 °C, anhydrous solvent Yields sulfonamide derivative
Purification Crystallization or chromatography Methanol, EtOAc/n-hexane Ambient to reflux Ensures purity

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structure via piperazine proton signals (δ 2.5–3.5 ppm, multiplet) and sulfonamide NH₂ (δ 5.5–6.0 ppm, broad). ¹³C signals for sulfonyl groups appear at δ 45–50 ppm .
  • Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 205.1) and fragmentation patterns.
  • Elemental Analysis : Validates C, H, N, S composition (±0.3% theoretical values).
  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN) assesses purity (>95%) .

How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?

Advanced Research Focus
Optimization strategies include:

  • Solvent Selection : Dichloromethane or THF improves intermediate stability compared to protic solvents.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate nucleophilic substitution .
  • Temperature Gradients : Gradual warming (0°C → room temperature) reduces exothermic side reactions.
  • Purification : Column chromatography (silica gel, 5% MeOH/DCM) isolates the product from byproducts like N-alkylated derivatives .

What computational approaches predict the biological target interactions of this compound derivatives?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor binding. For example, piperazine’s nitrogen atoms may form hydrogen bonds with serotonin receptor residues (e.g., 5-HT₁A) .
  • QSAR Studies : Hammett constants and steric parameters correlate substituent effects (e.g., electron-withdrawing groups on sulfonamide) with bioactivity .
  • MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100-ns trajectories .

How do structural modifications to the piperazine ring influence the biological activity of sulfonamide derivatives?

Q. Advanced Research Focus

  • Substituent Position : Para-substituted aryl groups (e.g., 4-fluorophenyl) enhance binding to G-protein-coupled receptors (GPCRs) by mimicking endogenous ligands .
  • Ring Flexibility : Introducing a hydroxyethyl group (as in HEPES derivatives) increases water solubility but may reduce blood-brain barrier penetration .
  • Hybrid Scaffolds : Conjugation with thiophene (e.g., in 4-chloro-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide) broadens antimicrobial activity via π-π stacking with bacterial enzymes .

What are the challenges in reconciling contradictory bioactivity data for this compound analogs?

Advanced Research Focus
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or endpoint measurements (IC₅₀ vs. EC₅₀). Normalize data using internal controls (e.g., β-galactosidase reporters) .
  • Solubility Artifacts : Poor aqueous solubility (>50 µM) may falsely indicate low activity. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations .
  • Metabolic Instability : Hepatic microsome assays identify rapid degradation (e.g., cytochrome P450 oxidation). Stabilize via N-methylation or fluorination .

What role does this compound play in designing buffer systems for biochemical assays?

Basic Research Focus
While not a buffer itself, structural analogs like HEPES (2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid) are widely used. Key properties include:

  • pKa : ~7.5, ideal for physiological pH ranges.
  • Metal Chelation : Low binding to Mg²⁺/Ca²⁺ prevents interference in enzymatic assays .
  • Synthesis : Ethylene oxide reacts with piperazine-1-ethanesulfonamide to introduce hydroxyethyl groups .

How are kinetic studies of this compound metabolism conducted in preclinical models?

Q. Advanced Research Focus

  • In Vitro : Liver microsomes (human/rat) incubate the compound with NADPH (1 mM, 37°C). LC-MS/MS quantifies metabolites (e.g., N-oxide derivatives) .
  • In Vivo : Radiolabeled analogs (¹⁴C-sulfonamide) track distribution in rodents. Autoradiography identifies organ-specific accumulation .
  • Enzyme Inhibition : CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) clarify metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperazin-1-yl)ethane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-(Piperazin-1-yl)ethane-1-sulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.